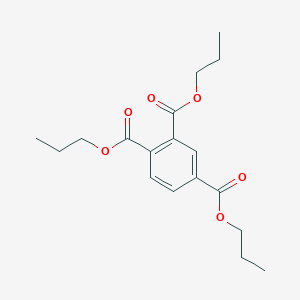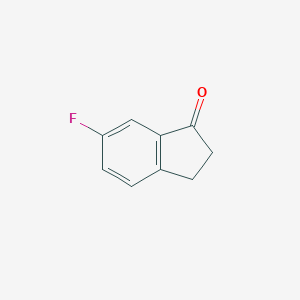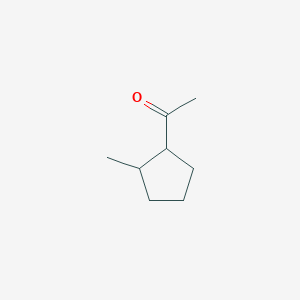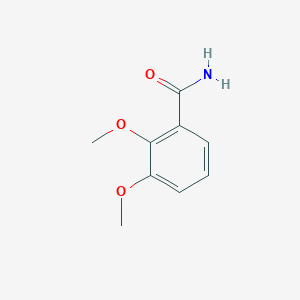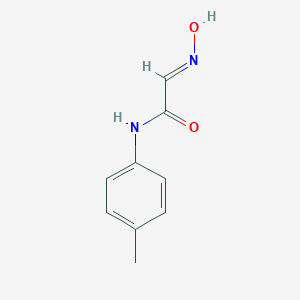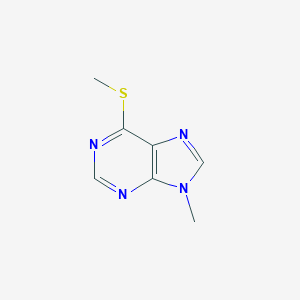
9-Methyl-6-(methylthio)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-6-(methylthio)-9H-purine, also known as Methylthioguanine, is a purine analog that has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity and has been shown to be effective against a wide range of cancer types.
Mécanisme D'action
The mechanism of action of 9-Methyl-6-(methylthio)-9H-purine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately results in cell death. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
9-Methyl-6-(methylthio)-9H-purine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA synthesis, and topoisomerase II, an enzyme involved in DNA repair. It has also been shown to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Methyl-6-(methylthio)-9H-purine in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types and has the potential to be used in combination with other cancer therapies. However, one of the main limitations of using 9-Methyl-6-(methylthio)-9H-purine is its toxicity. It has been found to be toxic to normal cells as well as cancer cells, which can limit its use in clinical settings.
Orientations Futures
There are a number of future directions for the study of 9-Methyl-6-(methylthio)-9H-purine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new analogs of 9-Methyl-6-(methylthio)-9H-purine that exhibit improved potency and selectivity. Additionally, there is a need for further studies to elucidate the mechanism of action of 9-Methyl-6-(methylthio)-9H-purine and to identify potential biomarkers that can be used to predict response to therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 9-Methyl-6-(methylthio)-9H-purine in cancer therapy.
Méthodes De Synthèse
The synthesis of 9-Methyl-6-(methylthio)-9H-purine involves the reaction of guanine with methanethiol in the presence of a strong acid catalyst. The reaction yields a mixture of products, which are then separated and purified using various chromatographic techniques. The final product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
9-Methyl-6-(methylthio)-9H-purine has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity and has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
Propriétés
Numéro CAS |
1127-75-9 |
|---|---|
Nom du produit |
9-Methyl-6-(methylthio)-9H-purine |
Formule moléculaire |
C7H8N4S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
9-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-5-6(11)8-3-9-7(5)12-2/h3-4H,1-2H3 |
Clé InChI |
WSHSHJGZEQTGJO-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1N=CN=C2SC |
SMILES canonique |
CN1C=NC2=C1N=CN=C2SC |
Autres numéros CAS |
1127-75-9 |
Synonymes |
9-Methyl-6-(methylthio)-9H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



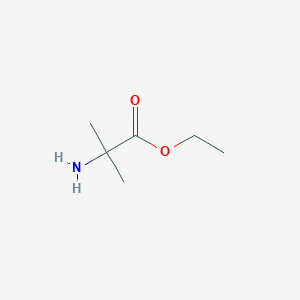
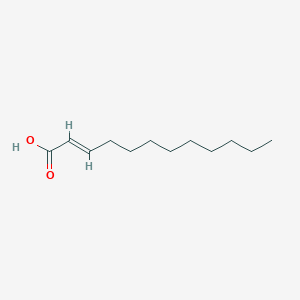
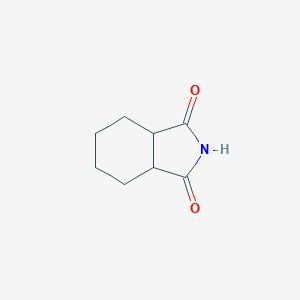
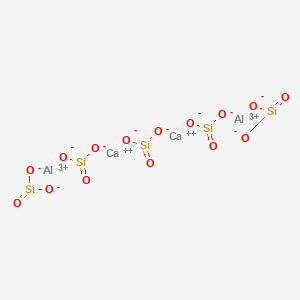
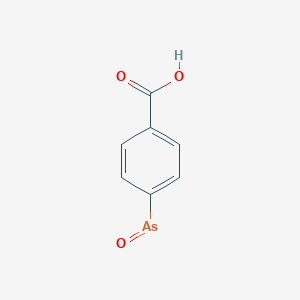
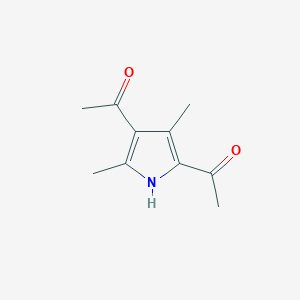
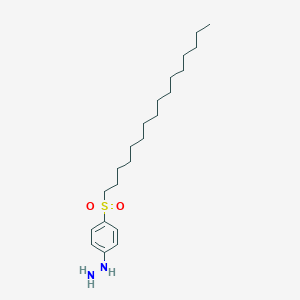
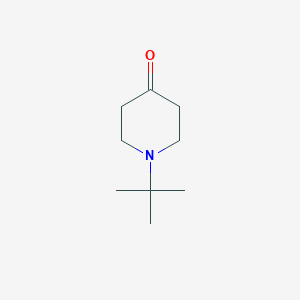
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
